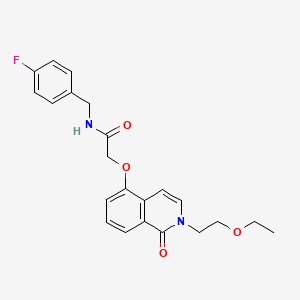
2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-fluorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(2-ETHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyethyl group, a dihydroisoquinolinone moiety, and a fluorophenylmethyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-ETHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the dihydroisoquinolinone core. This can be achieved through a Pictet-Spengler reaction, where an amino alcohol reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline ring system. The ethoxyethyl group can be introduced via an etherification reaction using ethyl bromide and a suitable base. The final step involves the coupling of the fluorophenylmethyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and etherification steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(2-ETHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the ethoxyethyl or fluorophenylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving the dihydroisoquinolinone moiety.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the context of diseases where modulation of the fluorophenylmethyl group is relevant.
Industry: Its unique structure might make it useful in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-{[2-(2-ETHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The dihydroisoquinolinone moiety may bind to active sites, while the ethoxyethyl and fluorophenylmethyl groups could enhance binding affinity or selectivity. This interaction can modulate signaling pathways or enzymatic activity, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[2-(2-METHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE
- 2-{[2-(2-ETHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE
- 2-{[2-(2-ETHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-BROMOPHENYL)METHYL]ACETAMIDE
Uniqueness
The unique combination of the ethoxyethyl group, dihydroisoquinolinone core, and fluorophenylmethyl group distinguishes 2-{[2-(2-ETHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE from similar compounds. This specific arrangement of functional groups may confer unique biological activities or chemical reactivity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C22H23FN2O4 |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C22H23FN2O4/c1-2-28-13-12-25-11-10-18-19(22(25)27)4-3-5-20(18)29-15-21(26)24-14-16-6-8-17(23)9-7-16/h3-11H,2,12-15H2,1H3,(H,24,26) |
Clave InChI |
MEAYBWKIJWFDOR-UHFFFAOYSA-N |
SMILES canónico |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-(2-methoxyethyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14969783.png)
![N-[2-(1-Cyclohexen-1-YL)ethyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14969804.png)
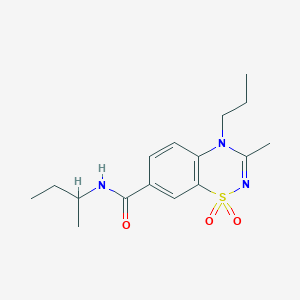
![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide](/img/structure/B14969814.png)
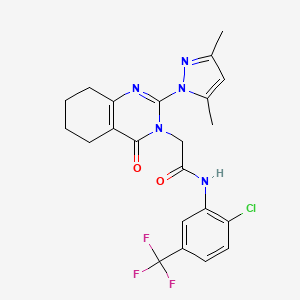
![methyl 2-({[6-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B14969830.png)
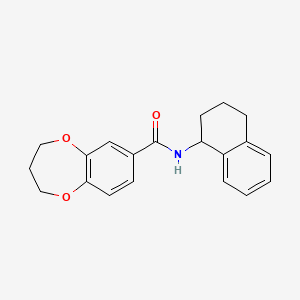
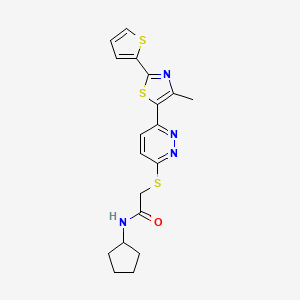

![1,1'-[3-(4-chlorophenyl)-6-(thiophen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B14969856.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-3-carboxamide](/img/structure/B14969869.png)
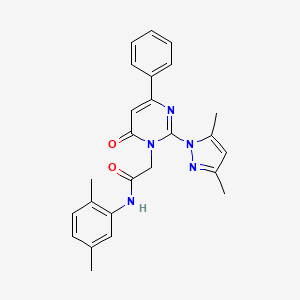
![4-{6-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B14969879.png)

